DA-8031

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

for treatment of premature ejaculation

Properties

CAS No. |

1148027-74-0 |

|---|---|

Molecular Formula |

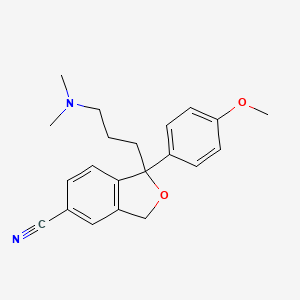

C21H24N2O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C21H24N2O2/c1-23(2)12-4-11-21(18-6-8-19(24-3)9-7-18)20-10-5-16(14-22)13-17(20)15-25-21/h5-10,13H,4,11-12,15H2,1-3H3 |

InChI Key |

RCMIUWUYNFSCAE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

DA-8031: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DA-8031 is a novel pharmaceutical agent investigated for the treatment of premature ejaculation. Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This targeted activity modulates the ejaculatory reflex, resulting in a clinically significant delay in ejaculation time. This document provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound, including detailed experimental protocols and quantitative data analysis.

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound is a potent and selective serotonin reuptake inhibitor (SSRI)[1][2]. Its therapeutic effect is primarily attributed to its high binding affinity and inhibitory activity at the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, this compound increases the concentration and duration of action of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced serotonergic signaling is believed to play a crucial role in the central regulation of the ejaculatory reflex.

Signaling Pathway

The mechanism involves the modulation of serotonergic pathways that influence the ejaculatory response.

Quantitative Pharmacological Data

The selectivity of this compound for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile.

Monoamine Transporter Binding Affinity

The binding affinity of this compound to human monoamine transporters was determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Transporter | Radioligand | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Serotonin (SERT) | [3H]Citalopram | 1.94 | Imipramine | 1.4 |

| Norepinephrine (NET) | [3H]Nisoxetine | 22,020 | Desipramine | 1.2 |

| Dopamine (DAT) | [3H]WIN 35,428 | 77,679 | GBR 12935 | 15.6 |

| Data sourced from in vitro characterization studies.[1] |

Monoamine Reuptake Inhibition

The potency of this compound in inhibiting the reuptake of monoamines into rat brain synaptosomes was quantified by measuring the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Monoamine | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Serotonin (5-HT) | 6.52 | Imipramine | 4.8 |

| Norepinephrine (NE) | 30,200 | Desipramine | 3.5 |

| Dopamine (DA) | 136,900 | GBR 12935 | 45.2 |

| Data sourced from in vitro characterization studies.[1] |

Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound in delaying ejaculation was demonstrated in established rat models of chemically induced ejaculation.

Effect on Ejaculation Latency in Rats

In a study examining the effects of acute oral administration of this compound on male rat sexual behavior, the following dose-dependent increase in ejaculation latency time was observed.

| Treatment Group | Dose (mg/kg, p.o.) | Ejaculation Latency (seconds, mean ± SEM) |

| Vehicle | - | 383 ± 41 |

| This compound | 10 | 450 ± 50 |

| This compound | 30 | 505 ± 45 |

| This compound | 100 | 605 ± 52 |

| *P < 0.05 compared with vehicle.[2] |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity of this compound for serotonin, norepinephrine, and dopamine transporters.

-

Materials:

-

Rat brain tissue (e.g., cortex, striatum).

-

Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Synaptosome Preparation: Rat brain tissue is homogenized in an appropriate buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.

-

Binding Reaction: Synaptosomes are incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To measure the potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

-

Materials:

-

Rat brain synaptosomes.

-

Radiolabeled monoamines: [3H]5-HT, [3H]NE, [3H]DA.

-

This compound at various concentrations.

-

Krebs-Ringer buffer.

-

-

Procedure:

-

Synaptosome Preparation: As described in the binding assay.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled monoamine.

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of monoamine reuptake is calculated.

-

In Vivo Assays

References

DA-8031: A Technical Whitepaper on its Selective Serotonin Reuptake Inhibitor Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DA-8031, a novel drug candidate, focusing on its characteristics as a potent and selective serotonin reuptake inhibitor (SSRI). This compound has been primarily investigated for the treatment of premature ejaculation (PE).[1][2][3] This guide synthesizes available preclinical and clinical data, detailing its mechanism of action, binding affinities, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a high-affinity selective serotonin reuptake inhibitor.[4][5] Its primary therapeutic action is derived from its potent and specific blockade of the serotonin transporter (SERT) located on the presynaptic neuron. This inhibition leads to a decrease in the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. Consequently, the concentration and duration of serotonin in the synapse are increased, enhancing serotonergic neurotransmission. Preclinical in vivo microdialysis studies have confirmed that this compound administration produces a dose-dependent increase in extracellular serotonin levels in the dorsal raphe nucleus.[6]

In Vitro Characterization: Binding and Reuptake Assays

In vitro studies have established the high affinity and selectivity of this compound for the human serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Data Presentation

The quantitative data from these assays are summarized below.

Table 1: Monoamine Transporter Binding Affinity of this compound

| Transporter | Inhibition Constant (Ki) |

|---|---|

| Serotonin Transporter (SERT) | 1.94 nM |

| Norepinephrine Transporter (NET) | 22,020 nM |

| Dopamine Transporter (DAT) | 77,679 nM |

Data sourced from Jeon et al. (2011)[4]

Table 2: Monoamine Reuptake Inhibition by this compound

| Monoamine | IC50 Value |

|---|---|

| Serotonin (5-HT) | 6.52 nM |

| Norepinephrine | 30.2 µM |

| Dopamine | 136.9 µM |

Data sourced from Jeon et al. (2011)[4]

Experimental Protocols

-

Monoamine Transporter Binding Affinity Assay : This assay was performed to determine the binding affinity (Ki) of this compound to SERT, NET, and DAT. The protocol involves using cell membranes expressing the specific transporter and radiolabeled ligands that are known to bind to these transporters. This compound is introduced at various concentrations to compete with the radioligand. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined, and this value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

-

Monoamine Reuptake Inhibition Assay : This assay measures the functional potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes. Synaptosomes, which are isolated nerve terminals, are prepared and incubated with radiolabeled monoamines in the presence of varying concentrations of this compound. The ability of this compound to block the uptake of the radiolabeled monoamine into the synaptosome is quantified to determine the IC50 value.[4]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been evaluated in first-in-human single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.[2][3]

Data Presentation

Table 3: Pharmacokinetic Parameters of this compound (Single Ascending Dose, 20-80 mg)

| Parameter | Value |

|---|---|

| Time to Max. Concentration (Tmax) | 2.0 - 3.0 hours |

| Terminal Elimination Half-life (t1/2) | 17.9 - 28.7 hours |

| Dose Proportionality | Observed over 20-80 mg range |

Data sourced from Shin et al. (2017)[2][7]

Table 4: Pharmacokinetic Parameters of this compound at Steady State (Multiple Ascending Doses, 20-40 mg)

| Parameter | Value |

|---|---|

| Time to Max. Concentration (Tmax) | 2.2 - 3.0 hours |

| Mean Half-life (t1/2) | 25.5 - 26.7 hours |

| Accumulation Index | 2.3 - 2.8 |

Data sourced from Shin et al. (2021)[1][3]

Metabolism

This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP2D6 playing a significant role.[1][3] Genetic polymorphisms in the CYP2D6 gene can impact the systemic exposure to this compound.[2] The main metabolites identified are M1 (N-demethyl), M2 (N,N-didemethyl), M4 (O-demethyl), and M5 (N,O-didemethyl).[2] In vitro studies have shown that M4 and M1 can be further metabolized to M5.[8]

Clinical Trial Experimental Protocols

The safety, tolerability, and pharmacokinetics of this compound were assessed in randomized, double-blind, placebo-controlled clinical trials.

Experimental Protocols

-

Study Design : Both single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted.[2][3] In a typical design, healthy male subjects were enrolled and randomized into different dose groups (e.g., 20, 30, 40 mg) or a placebo group.[1] In the MAD study, the drug was administered orally once daily for seven consecutive days.[1][9]

-

Pharmacokinetic Analysis : Serial blood and urine samples were collected at predetermined time points both after the first dose and at steady state.[3] For instance, blood samples were collected pre-dose and at numerous points up to 120 hours post-dose.[2] Plasma concentrations of this compound and its metabolites were analyzed to determine key PK parameters.

-

Genetic Analysis : To evaluate the effect of pharmacogenetics, subjects were genotyped for relevant cytochrome P450 enzymes, such as CYP2D6, using methods like the DMET™ Plus platform.[1][3]

-

Safety and Tolerability Assessment : Safety was monitored throughout the studies via adverse event (AE) reporting, physical examinations, vital signs, and 12-lead electrocardiograms (ECG) to monitor for any cardiac effects, such as QTc interval changes.[1][3]

Conclusion

This compound is a novel compound with a pharmacological profile characteristic of a potent and highly selective serotonin reuptake inhibitor. In vitro data demonstrate its high affinity and selectivity for the serotonin transporter.[4] Clinical pharmacokinetic studies in humans show that it is absorbed within a few hours and has a half-life suitable for daily dosing.[1][2] Its metabolism is influenced by CYP2D6 genetics.[3] This robust preclinical and clinical data package underscores the well-defined SSRI properties of this compound, supporting its continued investigation as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

DA-8031: A Comprehensive Technical Review of Serotonin Transporter Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin transporter (SERT) affinity and selectivity of DA-8031, a novel compound investigated for the treatment of premature ejaculation. The data presented herein is compiled from preclinical pharmacological studies, offering a quantitative and methodological overview for researchers in drug discovery and development.

Core Pharmacological Profile: Binding Affinity and Functional Inhibition

This compound demonstrates a high affinity and potent inhibitory activity at the human serotonin transporter. Its selectivity for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET), is a key characteristic of its pharmacological profile.

Quantitative Analysis of Transporter Interactions

The binding affinity (Ki) and functional inhibition (IC50) of this compound for SERT, DAT, and NET have been determined through in vitro assays. The data from these studies are summarized in the tables below for clear comparison.

Table 1: Monoamine Transporter Binding Affinity of this compound

| Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 1.94[1] |

| Norepinephrine Transporter (NET) | 22,020[1] |

| Dopamine Transporter (DAT) | 77,679[1] |

Table 2: Monoamine Reuptake Inhibition by this compound

| Monoamine | IC50 |

| 5-Hydroxytryptamine (Serotonin) | 6.52 nM[1] |

| Norepinephrine | 30.2 µM[1] |

| Dopamine | 136.9 µM[1] |

The data clearly indicates that this compound is a potent and selective serotonin reuptake inhibitor (SSRI)[2][3]. Preclinical studies have confirmed that this compound's mechanism of action involves the occupancy of SERT in the brain, leading to a dose-dependent increase in extracellular serotonin levels.

Experimental Methodologies

The following sections detail the generalized experimental protocols for the key assays used to characterize the transporter affinity and selectivity of this compound. These methodologies are based on standard practices in the field and reflect the techniques cited in the primary literature.

Monoamine Transporter Binding Affinity Assay

This assay determines the binding affinity (Ki) of a test compound to specific neurotransmitter transporters using radioligand displacement.

1. Preparation of Synaptosomes:

-

Rodent brains (e.g., rat striatum for DAT, hippocampus for NET, and brainstem for SERT) are homogenized in ice-cold sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and associated transporters.

-

The final synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Competitive Radioligand Binding:

-

Synaptosomal preparations are incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd value.

-

A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.

3. Incubation and Filtration:

-

The reaction mixtures are incubated to allow for binding equilibrium to be reached.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the target transporter.

1. Preparation of Synaptosomes or Transfected Cells:

-

Synaptosomes are prepared as described in the binding assay protocol.

-

Alternatively, cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and prepared for the assay.

2. Uptake Inhibition:

-

The synaptosomes or cells are pre-incubated with various concentrations of the test compound (this compound).

-

A radiolabeled monoamine (e.g., [³H]5-HT, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake reaction.

3. Incubation and Termination:

-

The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled monoamine.

4. Quantification and Data Analysis:

-

The amount of radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis.

Selectivity Profile of this compound

The selectivity of this compound for the serotonin transporter is a critical aspect of its pharmacological profile, suggesting a lower potential for off-target effects related to the dopaminergic and noradrenergic systems. The following diagram visually represents the high selectivity of this compound for SERT based on its binding affinity.

Conclusion

This compound is a highly potent and selective serotonin transporter inhibitor. Its pharmacological profile, characterized by a high affinity for SERT and substantially lower affinity for DAT and NET, suggests a targeted mechanism of action. The experimental data robustly supports its classification as an SSRI, providing a clear rationale for its investigation in conditions where modulation of the serotonergic system is desired. This technical guide provides researchers and drug development professionals with the core quantitative data and methodological context for this compound's interaction with monoamine transporters.

References

Preclinical Research on DA-8031: A Technical Whitepaper

Introduction

DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been under investigation for the treatment of premature ejaculation (PE).[1][2][3][4] As a condition that affects a significant portion of the male population, the development of effective and well-tolerated on-demand therapies is a key area of research. This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used in its evaluation. The data presented herein is intended for researchers, scientists, and professionals involved in drug development.

Pharmacodynamics

The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular levels of serotonin in the synaptic cleft.[1][5] This modulation of the serotonergic system is believed to play a crucial role in delaying the ejaculatory reflex.

In Vitro Studies: Binding Affinity and Reuptake Inhibition

In vitro assays were conducted to determine the binding affinity and inhibitory activity of this compound on monoamine transporters. The results demonstrate a high affinity and selectivity for the serotonin transporter over norepinephrine (NET) and dopamine (DAT) transporters.[6]

Table 1: Monoamine Transporter Binding Affinity of this compound [6]

| Transporter | Ki (nM) |

| Serotonin (5-HT) | 1.94 |

| Norepinephrine (NE) | 22,020 |

| Dopamine (DA) | 77,679 |

Table 2: Monoamine Reuptake Inhibition by this compound in Rat Brain Synaptosomes [6]

| Monoamine | IC50 |

| Serotonin (5-HT) | 6.52 nM |

| Norepinephrine (NE) | 30.2 µM |

| Dopamine (DA) | 136.9 µM |

In Vivo Studies: Efficacy in Animal Models

The efficacy of this compound in delaying ejaculation has been evaluated in several preclinical rodent models. These studies consistently demonstrate a dose-dependent increase in ejaculation latency time (ELT) without significantly affecting other sexual behaviors.

Chemically-Induced Ejaculation Models:

In rat models where ejaculation is induced by para-chloroamphetamine (PCA) or meta-chlorophenylpiperazine (m-CPP), both oral and intravenous administration of this compound resulted in a significant inhibition of the ejaculatory response.[5][6]

Male Rat Sexual Behavior Studies:

Copulation studies with female rats showed that acute oral administration of this compound produced a dose-dependent increase in ELT.[3]

Table 3: Effect of Oral this compound on Ejaculation Latency Time (ELT) in Male Rats [1]

| Treatment Group | Ejaculation Latency Time (seconds, mean ± SEM) |

| Vehicle | 383 ± 41 |

| This compound (30 mg/kg) | 505 ± 45 |

| This compound (100 mg/kg) | 605 ± 52 |

| *P < 0.05 compared with vehicle |

At doses of 30 and 100 mg/kg, this compound significantly increased the ejaculation latency time.[3] Notably, the treatment did not affect the initiation of mounting behavior or the post-ejaculatory interval.[1][3]

Spinal Cord Transected Rat Model:

In a model using electrical stimulation of the sensory branch of the pudendal nerve (SBPdn) in spinal cord transected rats, this compound demonstrated an inhibitory effect on the expulsion phase of ejaculation.[7] The area under the curve (AUC) of the bulbospongiosus muscle electromyogram (EMG) wave was significantly reduced at a 3 mg/kg intravenous dose.[7]

In a PCA-induced ejaculation model, this compound was shown to block the rise in seminal vesicular pressure (SVP), indicating an impairment of the emission phase of ejaculation.[5][7] The increase in SVP was significantly inhibited at doses starting from 0.3 mg/kg.[7]

Mechanism of Action Confirmation

Positron Emission Tomography (PET):

PET scans of the rat brain using the radioligand [11C]DASB confirmed that this compound occupies the serotonin transporter.[1] The drug dose required for 50% occupancy of SERT in the midbrain was determined to be 13.5 mg/kg.[1]

In Vivo Microdialysis:

In vivo microdialysis studies in the dorsal raphe nucleus of rats showed that this compound produced a dose-dependent increase in extracellular serotonin levels, with increases ranging from 33% to 81% for doses of 10-100 mg/kg.[1][5]

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed and eliminated after oral administration.[1][3]

Table 4: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose of 30 mg/kg [3]

| Parameter | Value (mean ± SD) |

| Tmax (h) | 0.38 ± 0.14 |

| T1/2 (h) | 1.79 ± 0.32 |

The rapid absorption and elimination profile observed in preclinical studies suggests the potential for this compound to be used as an "on-demand" agent for the treatment of premature ejaculation.[3]

Metabolism

This compound is metabolized into five metabolites (M1, M2, M4, M5, and M6) primarily through hepatic metabolism.[2] In vitro studies have identified five cytochrome P450 enzymes involved in its metabolism: CYP2C19, CYP2C8, CYP2D6, CYP3A4, and CYP3A5.[8]

Caption: Simplified metabolic pathway of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for premature ejaculation.[6] Its high affinity and selectivity for the serotonin transporter, coupled with demonstrated efficacy in multiple animal models, provide a solid foundation for its mechanism of action.[5][6][7] The pharmacokinetic profile in rats, characterized by rapid absorption and elimination, suggests its potential as an on-demand treatment.[3] Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans.

Appendix: Experimental Protocols

Monoamine Transporter Binding Affinity Assay

-

Objective: To determine the binding affinity of this compound to serotonin, norepinephrine, and dopamine transporters.

-

Method: Radioligand binding assays were performed using cell membranes prepared from cells expressing the respective human transporters. Specific radioligands ([3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN 35,428 for DAT) were used. The assays were conducted in the presence of varying concentrations of this compound to determine its ability to displace the radioligand. The concentration of this compound that inhibits 50% of the specific binding (IC50) was calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

-

Objective: To measure the potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.

-

Method: Synaptosomes were prepared from specific rat brain regions (e.g., hippocampus for serotonin, hypothalamus for norepinephrine, and striatum for dopamine). The synaptosomes were incubated with radiolabeled monoamines ([3H]5-HT, [3H]NE, or [3H]DA) and varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes was measured by liquid scintillation counting. The IC50 values were determined from the concentration-response curves.

Caption: Generalized experimental workflow for in vivo efficacy studies.

In Vivo Male Rat Sexual Behavior Study

-

Objective: To assess the effect of this compound on male rat sexual behavior.

-

Method: Sexually experienced male rats were administered this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle. After a specified time, they were paired with receptive female rats. Sexual behaviors, including mount latency, intromission latency, ejaculation latency, and post-ejaculatory interval, were recorded and analyzed.

Chemically-Induced Ejaculation Model

-

Objective: To evaluate the effect of this compound on ejaculation induced by chemical agents.

-

Method: Male rats were treated with this compound or vehicle. Subsequently, an ejaculatory response was induced by administering agents such as para-chloroamphetamine (PCA) or meta-chlorophenylpiperazine (m-CPP). The occurrence and latency of ejaculation were observed and recorded.

Electrical Stimulation of the Sensory Branch of the Pudendal Nerve (SBPdn) Model

-

Objective: To investigate the effect of this compound on the expulsion phase of ejaculation.

-

Method: Male rats were anesthetized and the spinal cord was transected. The SBPdn was identified and stimulated electrically to induce rhythmic contractions of the bulbospongiosus (BS) muscle, which is characteristic of the expulsion phase of ejaculation. Electromyogram (EMG) recordings of the BS muscle were taken before and after intravenous administration of this compound to measure changes in muscle activity.

In Vivo Microdialysis

-

Objective: To measure extracellular serotonin levels in the brain following this compound administration.

-

Method: A microdialysis probe was stereotaxically implanted into the dorsal raphe nucleus of anesthetized rats. After a recovery period, the probe was perfused with artificial cerebrospinal fluid. Dialysate samples were collected at baseline and at various time points after administration of this compound. The concentration of serotonin in the dialysate was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ejaculatory responses are inhibited by a new chemical entity, this compound, in preclinical rodent models of ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Central Nervous System Effects of DA-8031: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-8031 is a novel pharmaceutical agent primarily investigated for the treatment of premature ejaculation. Its mechanism of action centers on the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This technical guide provides a comprehensive overview of the known effects of this compound on the central nervous system (CNS), summarizing key preclinical and clinical data. The document details the compound's binding affinity and selectivity, its impact on neurotransmitter levels, and its established behavioral effects. Methodological details of pivotal experiments are provided to aid in the replication and extension of these findings. While the current body of research is predominantly focused on the serotonergic system and its role in ejaculatory control, this guide also highlights areas where further investigation is required to fully elucidate the broader CNS profile of this compound.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) that has been the subject of preclinical and clinical investigation.[1][2] Like other SSRIs, its primary pharmacological effect is to block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] This guide synthesizes the available technical data on this compound's interactions with the CNS, with a focus on its neurochemical and behavioral pharmacology.

Neurochemical Profile

The foundational CNS effect of this compound is its high affinity and selectivity for the serotonin transporter.

Monoamine Transporter Binding Affinity

In vitro studies have demonstrated that this compound is a potent and selective inhibitor of the serotonin transporter. It exhibits significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3]

| Target | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 1.94 | [3] |

| Norepinephrine Transporter (NET) | 22,020 | [3] |

| Dopamine Transporter (DAT) | 77,679 | [3] |

| Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters. |

Monoamine Reuptake Inhibition

Consistent with its binding affinity, this compound demonstrates potent inhibition of serotonin reuptake in rat brain synaptosomes, with substantially weaker effects on norepinephrine and dopamine reuptake.[3]

| Neurotransmitter | IC50 | Reference |

| 5-Hydroxytryptamine (Serotonin) | 6.52 nM | [3] |

| Norepinephrine | 30.2 µM | [3] |

| Dopamine | 136.9 µM | [3] |

| Table 2: In Vitro Inhibition of Monoamine Reuptake by this compound. |

In Vivo Effects on Extracellular Serotonin Levels

Microdialysis studies in rats have confirmed that the administration of this compound leads to a dose-dependent increase in extracellular serotonin levels in the dorsal raphe nucleus, a key serotonergic brain region.

| This compound Dose (mg/kg) | Increase in Extracellular Serotonin | Reference |

| 10 | 33% | [1] |

| 30 | Not specified | [1] |

| 100 | 81% | [1] |

| Table 3: Effect of this compound on Extracellular Serotonin Levels in the Dorsal Raphe Nucleus of Rats. |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the blockade of SERT. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing the activation of postsynaptic serotonin receptors. The specific downstream signaling cascades will depend on the subtype and location of the activated serotonin receptors.

Preclinical Behavioral and Physiological Effects

The majority of published preclinical research on this compound has focused on its effects on sexual behavior in male rats.

Effects on Male Rat Sexual Behavior

Oral administration of this compound has been shown to dose-dependently increase ejaculation latency time in male rats.[4] It also reduced the mean number of ejaculations.[4] Notably, the studies reported no significant changes in post-ejaculatory interval, or the number of mounts and intromissions, suggesting a specific effect on the ejaculatory process rather than a general suppression of sexual motivation or performance.[4]

| This compound Dose (mg/kg, p.o.) | Effect on Ejaculation Latency | Reference |

| 10 | No significant effect | [4] |

| 30 | Significant increase | [4] |

| 100 | Significant increase | [4] |

| Table 4: Effect of Acute Oral Administration of this compound on Ejaculation Latency in Male Rats. |

Broader CNS Behavioral Profile: A Data Gap

A comprehensive understanding of the CNS effects of this compound requires evaluation across a broader range of behavioral domains. As an SSRI, it is plausible that this compound could exert effects on mood, anxiety, and cognition. However, to date, there is a lack of publicly available data from studies specifically investigating the effects of this compound in standard preclinical models of:

-

Anxiety: (e.g., Elevated Plus-Maze, Open Field Test)

-

Depression: (e.g., Forced Swim Test, Tail Suspension Test)

-

Cognition: (e.g., Novel Object Recognition, Morris Water Maze)

-

General Locomotor Activity: (e.g., Open Field Test)

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for interpreting its CNS effects.

Preclinical Pharmacokinetics (Rats)

Following oral administration in rats, this compound is rapidly absorbed and eliminated.

| Parameter | Value | Reference |

| Tmax (oral, 30 mg/kg) | 0.38 ± 0.14 h | [4] |

| t1/2 (oral, 30 mg/kg) | 1.79 ± 0.32 h | [4] |

| Table 5: Pharmacokinetic Parameters of this compound in Male Rats. |

Clinical Pharmacokinetics (Healthy Male Subjects)

In humans, this compound exhibits a longer half-life, suitable for once-daily dosing.[1][5]

| Parameter | Value | Reference |

| Tmax (single dose) | 2-3 h | [1][6] |

| t1/2 (single dose) | 17.9-28.7 h | [1][6] |

| Tmax (steady state) | 2.2-3.0 h | [5] |

| t1/2 (steady state) | 25.5-26.7 h | [5] |

| Accumulation Index | 2.3-2.8 | [5] |

| Table 6: Pharmacokinetic Parameters of this compound in Healthy Male Subjects. |

Metabolism of this compound is influenced by genetic polymorphisms of the cytochrome P450 enzyme CYP2D6.[5][6]

Experimental Protocols

Monoamine Transporter Binding Affinity Assay

-

Source: Not explicitly detailed in the provided references, but typically involves cell membranes expressing the recombinant human transporters (SERT, NET, DAT).

-

Radioligand: Specific radiolabeled ligands for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).

-

Procedure: Membranes are incubated with the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Radioactivity is measured, and Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

-

Source: Rat brain synaptosomes.[3]

-

Substrates: Radiolabeled neurotransmitters ([3H]5-HT, [3H]norepinephrine, [3H]dopamine).

-

Procedure: Synaptosomes are incubated with the radiolabeled neurotransmitter and varying concentrations of this compound. The uptake of the neurotransmitter is measured by scintillation counting. IC50 values are determined from concentration-response curves.

In Vivo Microdialysis

-

Subjects: Male rats.

-

Procedure: A microdialysis probe is stereotaxically implanted into the dorsal raphe nucleus. Following a stabilization period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals before and after administration of this compound. Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC).

Safety and Tolerability

In a multiple ascending dose study in healthy male subjects, this compound was generally well-tolerated at doses of 20, 30, and 40 mg administered daily for 7 days.[5] Adverse events were mild, with no clinically significant changes in QTc interval reported in this particular study.[5] A single ascending dose study reported nausea, dizziness, and headache as the most common adverse events, with tolerability up to 80 mg.[6]

Future Directions and Conclusion

This compound is a potent and selective serotonin reuptake inhibitor with a clear mechanism of action on the central nervous system. Its efficacy in preclinical models of premature ejaculation is well-documented and supported by its neurochemical profile. However, for a comprehensive understanding of its CNS effects, further research is warranted. Key areas for future investigation include:

-

Broad Receptor Screening: A comprehensive receptor binding panel would definitively characterize the selectivity of this compound and rule out potential off-target effects that could contribute to its CNS profile.

-

Behavioral Pharmacology: Studies employing a battery of behavioral tests are needed to assess the effects of this compound on anxiety, mood, cognition, and general locomotor activity.

-

Electrophysiology: In-depth electrophysiological studies could elucidate the effects of this compound on neuronal firing patterns and synaptic plasticity in various brain regions.

-

CNS Safety Pharmacology: Formal CNS safety pharmacology studies, such as the Irwin test, would provide a systematic evaluation of its potential neurological side effects.

References

- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of DA-8031 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-8031 is a novel compound identified as a potent and selective serotonin reuptake inhibitor (SSRI) under investigation for the treatment of premature ejaculation (PE).[1][2][3][4] Preclinical studies in various animal models have been crucial in elucidating its pharmacodynamic profile and establishing the scientific rationale for its clinical development. This technical guide provides an in-depth summary of the pharmacodynamics of this compound in animal models, focusing on its mechanism of action, effects on sexual behavior, and receptor binding affinity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT).[1][2] By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This modulation of the central serotonergic system is thought to play a key role in regulating ejaculatory processes. In preclinical studies, this compound has demonstrated high affinity and selectivity for the serotonin transporter compared to norepinephrine and dopamine transporters.[2][5][6][7]

Caption: Mechanism of action of this compound.

Pharmacodynamic Effects on Ejaculatory Function in Animal Models

The primary pharmacodynamic effect of this compound observed in animal models is the delay of ejaculation. These studies have been conducted using both copulatory behavior models and chemically or electrically induced ejaculation models.

Effects on Male Rat Sexual Behavior

In studies involving male rats, acute oral administration of this compound produced a dose-dependent increase in ejaculation latency time.[1] This effect was statistically significant at doses of 30 and 100 mg/kg.[1] Notably, this compound did not adversely affect other aspects of sexual behavior, such as the initiation of mounting or the post-ejaculatory interval.[1][2][6][7] A dose-dependent reduction in the mean number of ejaculations was also observed.[1]

Table 1: Effect of Acute Oral Administration of this compound on Ejaculation Latency in Male Rats

| Dose (mg/kg) | Ejaculation Latency Time (s) | Statistical Significance (vs. Vehicle) |

| Vehicle | Baseline | - |

| 10 | Increased | Not Statistically Significant |

| 30 | Significantly Increased | P < 0.05 |

| 100 | Significantly Increased | P < 0.05 |

Data synthesized from published research.[1]

Effects in Induced Ejaculation Models

This compound has also demonstrated efficacy in animal models where ejaculation is induced by chemical or electrical means.

-

Chemically-Induced Ejaculation: In models using para-chloroamphetamine (PCA) and meta-chlorophenylpiperazine (m-CPP) to induce ejaculation in rats, both oral and intravenous administration of this compound significantly inhibited the ejaculatory response.[5] In the PCA-induced model, this compound significantly inhibited the increase in seminal vesicle pressure starting at a 0.3 mg/kg dose and significantly decreased the electromyogram activity of the bulbospongiosus muscle at 1 and 3 mg/kg doses.[8]

-

Electrically-Induced Ejaculation: In a model where the sensory branch of the pudendal nerve was electrically stimulated in spinal cord-transected rats, intravenous this compound (at 1 and 3 mg/kg) and the reference drug dapoxetine (3 mg/kg) significantly decreased the maximum amplitude of the bulbospongiosus muscle electromyogram.[8] This suggests that this compound effectively inhibits the expulsion phase of ejaculation.[8]

In Vitro Receptor and Transporter Binding and Reuptake Inhibition

To characterize its mechanism of action, the binding affinity and reuptake inhibition potency of this compound at monoamine transporters were assessed in vitro.

Monoamine Transporter Binding Affinity

Binding affinity assays demonstrated that this compound has a high affinity and selectivity for the serotonin transporter.[2][5] Its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) was substantially lower.[2][5]

Table 2: In Vitro Monoamine Transporter Binding Affinity of this compound

| Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 1.94 |

| Norepinephrine Transporter (NET) | 22,020 |

| Dopamine Transporter (DAT) | 77,679 |

Data from in vitro binding assays.[5]

Monoamine Reuptake Inhibition

Consistent with its binding affinity, this compound demonstrated potent inhibition of serotonin reuptake into rat brain synaptosomes, with significantly less potency for norepinephrine and dopamine reuptake.[5]

Table 3: In Vitro Monoamine Reuptake Inhibition by this compound

| Monoamine | IC50 (nM) |

| 5-HT (Serotonin) | 6.52 |

| Norepinephrine | 30,200 (30.2 µM) |

| Dopamine | 136,900 (136.9 µM) |

Data from in vitro reuptake inhibition assays in rat brain synaptosomes.[5]

Furthermore, in a platelet serotonin uptake study, oral administration of this compound at 10 and 30 mg/kg resulted in significant, dose-dependent inhibition of serotonin uptake.[2][5]

Experimental Protocols

Male Rat Sexual Behavior Study

-

Animals: Sexually experienced male Sprague-Dawley rats were used.

-

Housing: Animals were housed under a reversed 12-hour light/dark cycle.

-

Drug Administration: this compound (10, 30, or 100 mg/kg) or vehicle was administered orally.[1]

-

Procedure: One hour after administration, male rats were placed in an observation cage with a receptive female rat (primed with estradiol benzoate and progesterone). Copulatory behaviors, including mount latency, intromission latency, ejaculation latency, and post-ejaculatory interval, were recorded for a defined observation period.

-

Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 was considered statistically significant.[1]

Caption: Workflow for the male rat sexual behavior study.

In Vitro Monoamine Transporter Binding Assay

-

Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) was homogenized in an appropriate buffer.

-

Radioligand Binding: The homogenates were incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the filters was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed and eliminated after oral administration.[1][2] This pharmacokinetic profile supports its potential for "on-demand" use.[1]

Table 4: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose (30 mg/kg)

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 0.38 ± 0.14 |

| t1/2 (h) | 1.79 ± 0.32 |

Data from pharmacokinetic studies in rats.[1]

Conclusion

The pharmacodynamic data from animal models strongly indicate that this compound is a potent and highly selective serotonin reuptake inhibitor. Its ability to dose-dependently delay ejaculation in rats without significantly affecting other sexual behaviors provides a solid preclinical basis for its development as a treatment for premature ejaculation.[1][2] The in vitro binding and reuptake inhibition profiles confirm its selective mechanism of action at the serotonin transporter.[2][5] The rapid absorption and elimination observed in pharmacokinetic studies in rats further support its potential as an on-demand therapeutic agent.[1] These findings have paved the way for clinical investigations in human subjects.

References

- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ejaculatory responses are inhibited by a new chemical entity, this compound, in preclinical rodent models of ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of DA-8031: A Technical Guide

Introduction: DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) investigated for the treatment of premature ejaculation.[1][2][3] Its mechanism of action is centered on its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[1] This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, presenting key data from binding and functional assays, outlining experimental methodologies, and visualizing its mechanism of action.

Data Presentation: Pharmacological Profile

The in vitro efficacy and selectivity of this compound have been quantified through various assays. The following tables summarize the binding affinities and functional inhibition data for key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity of this compound

| Transporter | K_i Value (nM) | Source |

| Serotonin (5-HTT) | 1.94 | [4] |

| Norepinephrine (NET) | 22,020 | [4] |

| Dopamine (DAT) | 77,679 | [4] |

K_i (Inhibition Constant): A measure of the binding affinity of a compound to a target. Lower values indicate higher affinity.

Table 2: Inhibition of Monoamine Reuptake by this compound

| Monoamine | IC_50 Value | Source |

| Serotonin (5-HT) | 6.52 nM | [4] |

| Norepinephrine (NE) | 30.2 µM | [4] |

| Dopamine (DA) | 136.9 µM | [4] |

IC_50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower values indicate greater potency.

The data clearly demonstrates that this compound is a highly potent and selective inhibitor of the serotonin transporter, with significantly lower affinity for both norepinephrine and dopamine transporters.[4][5] Preclinical studies have also noted that this compound has a low affinity for other neurotransmitter receptors, suggesting a more targeted mechanism of action and potentially fewer adverse effects.[1][5]

Core Mechanism of Action

This compound functions by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.

Caption: Mechanism of this compound at the synapse.

The selectivity of this compound for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile.

Caption: Binding affinity profile of this compound.

Experimental Protocols

The in vitro characterization of this compound involved standard pharmacological assays to determine its binding affinity and functional potency.[4]

Monoamine Transporter Binding Affinity Assay

This assay is designed to measure the affinity of a test compound (this compound) for specific transporter proteins by assessing its ability to displace a known radiolabeled ligand.

-

Objective: To determine the K_i values of this compound for the serotonin, norepinephrine, and dopamine transporters.

-

General Methodology:

-

Tissue Preparation: Synaptosomes are prepared from specific rat brain regions rich in the target transporters (e.g., cerebral cortex for SERT and NET, striatum for DAT).

-

Incubation: The synaptosomal membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound, this compound.

-

Separation: The reaction is terminated, and bound and unbound radioligands are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The IC_50 value is determined from concentration-response curves and then converted to a K_i value using the Cheng-Prusoff equation.

-

Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes.

-

Objective: To determine the IC_50 values of this compound for the inhibition of serotonin, norepinephrine, and dopamine reuptake.

-

General Methodology:

-

Synaptosome Preparation: As described in the binding assay, synaptosomes are isolated from appropriate rat brain regions.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

-

Uptake Initiation: A radiolabeled monoamine (e.g., [³H]5-HT) is added to the mixture to initiate the uptake process.

-

Termination and Separation: After a short incubation period, the uptake is terminated by rapid filtration, washing away the non-transported radiolabeled monoamine.

-

Quantification: The radioactivity retained within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC_50) is calculated from the dose-response curve.

-

Caption: Generalized workflows for in vitro assays.

Conclusion

The in vitro characterization of this compound robustly demonstrates its profile as a highly potent and selective serotonin reuptake inhibitor.[4][5] The significant separation between its high affinity for the serotonin transporter and its very low affinity for norepinephrine and dopamine transporters underscores its selectivity.[4] These pharmacological properties provide a strong basis for its development as a therapeutic agent for conditions mediated by serotonergic dysfunction, such as premature ejaculation.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

DA-8031: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been investigated for the treatment of premature ejaculation.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for this compound. Additionally, it details the experimental protocols for key biological assays used to characterize its activity, including monoamine transporter binding and serotonin reuptake inhibition assays. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams of its mechanism of action and a representative experimental workflow are also provided to facilitate understanding.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(3-(dimethylamino)propyl)-1-(4-methoxyphenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a small molecule with a complex heterocyclic structure.[2] Its chemical formula is C21H24N2O2, and it has a molecular weight of 336.4 g/mol .[2]

| Property | Value | Reference |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-3H-2-benzofuran-5-carbonitrile | [2] |

| Chemical Formula | C21H24N2O2 | [2] |

| Molecular Weight | 336.4 g/mol | [2] |

| PubChem CID | 42606390 | [2] |

| CAS Number | 1148027-74-0 | [2] |

Proposed Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the well-established synthesis of structurally similar compounds, such as citalopram.[2][3][4] The following scheme outlines a potential multi-step synthesis.

Disclaimer: This proposed synthesis is based on analogous chemical reactions and has not been experimentally verified. Reaction conditions, yields, and purification methods would require optimization.

Proposed Retrosynthetic Analysis:

The synthesis would likely begin with a suitable phthalide derivative, which is then elaborated to introduce the key functional groups of this compound. The critical steps would involve the introduction of the 4-methoxyphenyl group and the dimethylaminopropyl side chain.

Key Synthetic Steps:

-

Grignard reaction: 5-cyanophthalide would be reacted with a Grignard reagent derived from 4-bromoanisole (4-methoxyphenylmagnesium bromide) to introduce the 4-methoxyphenyl group at the 1-position.

-

Reduction: The resulting intermediate would be selectively reduced to the corresponding phthalane.

-

Alkylation: The phthalane intermediate would then be alkylated with a 3-(dimethylamino)propyl halide (e.g., 3-(dimethylamino)propyl chloride) in the presence of a strong base to introduce the side chain, yielding this compound.

Biological Activity and Pharmacokinetics

This compound is a high-affinity and selective inhibitor of the serotonin transporter (SERT).[1] Its selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is a key feature of its pharmacological profile.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of this compound [1]

| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50) |

| Serotonin Transporter (SERT) | 1.94 | 6.52 nM (rat brain synaptosomes) |

| Norepinephrine Transporter (NET) | 22,020 | 30.2 µM (rat brain synaptosomes) |

| Dopamine Transporter (DAT) | 77,679 | 136.9 µM (rat brain synaptosomes) |

Pharmacokinetics:

Pharmacokinetic studies in healthy male subjects have shown that this compound is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of 2-3 hours.[5] It exhibits a terminal elimination half-life of approximately 17.9–28.7 hours.[5] The systemic exposure to this compound increases proportionally with doses ranging from 20-80 mg.[5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Oral Dose) [5]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·hr/mL) | t1/2 (hr) |

| 5 mg | 10.3 ± 2.9 | 2.0 (1.0-3.0) | 168 ± 45.4 | 17.9 ± 3.4 |

| 10 mg | 21.1 ± 5.6 | 2.5 (2.0-4.0) | 389 ± 103 | 20.3 ± 3.1 |

| 20 mg | 45.9 ± 11.1 | 3.0 (2.0-4.0) | 967 ± 223 | 22.3 ± 4.2 |

| 40 mg | 90.5 ± 21.8 | 3.0 (2.0-6.0) | 2210 ± 544 | 24.1 ± 3.9 |

| 60 mg | 133 ± 33.2 | 3.0 (2.0-4.0) | 3450 ± 901 | 25.8 ± 4.5 |

| 80 mg | 181 ± 45.6 | 3.0 (2.0-6.0) | 4860 ± 1230 | 28.7 ± 5.6 |

| 120 mg | 284 ± 71.2 | 2.5 (2.0-4.0) | 7630 ± 1920 | 27.4 ± 4.8 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Experimental Protocols

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT)

-

Radioligands: [3H]citalopram (for SERT), [3H]nisoxetine (for NET), [3H]GBR12935 (for DAT)

-

This compound solutions at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the potency of this compound to inhibit the reuptake of serotonin into presynaptic nerve terminals.

Materials:

-

Rat brain tissue (e.g., whole brain or specific regions like the cortex)

-

[3H]Serotonin ([3H]5-HT)

-

This compound solutions at various concentrations

-

Krebs-Ringer buffer

-

Synaptosome preparation reagents (e.g., sucrose solution)

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize rat brain tissue in an isotonic sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound in Krebs-Ringer buffer.

-

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the synaptosome suspension.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.

-

Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50).

Visualizations

Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor.

Caption: A representative experimental workflow for the characterization of this compound.

References

- 1. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]

- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of DA-8031 and its Metabolites in Plasma and Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of DA-8031, a selective serotonin reuptake inhibitor (SSRI) under development for the treatment of premature ejaculation, and its primary metabolites. The data herein is collated from key clinical studies to support further research and development efforts.

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetics of this compound and its four major metabolites (M1, M2, M4, and M5) have been evaluated in healthy male subjects following single and multiple oral doses. The quantitative data from these studies are summarized below.

Plasma Pharmacokinetics after a Single Oral Dose

Following a single oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) at a median time of 2-3 hours. The terminal elimination half-life ranges from 17.9 to 28.7 hours, suggesting its suitability for a once-daily dosing regimen.[1][2][3] Dose-proportional pharmacokinetics were observed over the 20-80 mg dose range.[1][2][3]

Among the metabolites, M4 exhibits the highest plasma concentration, followed by M5 and M1.[1][3] The plasma concentration of M2 was generally too low to accurately estimate its pharmacokinetic characteristics.[1]

Table 1: Pharmacokinetic Parameters of this compound in Plasma After a Single Oral Dose

| Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | tmax (h) | t1/2 (h) | CL/F (L/h) |

| 5 | 18.8 ± 6.4 | 437.8 ± 174.4 | 2.0 (1.0-4.0) | 22.0 ± 5.5 | 12.8 ± 4.8 |

| 10 | 39.5 ± 11.1 | 1037.1 ± 316.3 | 3.0 (2.0-4.0) | 23.4 ± 4.4 | 10.3 ± 3.2 |

| 20 | 83.5 ± 25.8 | 2589.6 ± 1035.8 | 3.0 (2.0-4.0) | 28.7 ± 8.6 | 8.8 ± 3.5 |

| 40 | 170.0 ± 54.3 | 5576.1 ± 1891.2 | 3.0 (2.0-6.0) | 27.2 ± 6.7 | 7.9 ± 2.7 |

| 60 | 252.7 ± 89.1 | 8211.0 ± 3211.7 | 3.0 (2.0-4.0) | 25.4 ± 4.5 | 8.2 ± 3.2 |

| 80 | 344.8 ± 115.8 | 11840.1 ± 4538.1 | 3.0 (2.0-6.0) | 26.5 ± 5.6 | 7.5 ± 2.9 |

| 120 | 480.3 ± 141.5 | 17028.8 ± 4815.1 | 3.0 (2.0-4.0) | 24.9 ± 3.7 | 7.5 ± 2.1 |

Data are presented as mean ± standard deviation, except for tmax which is presented as median (range). Data sourced from a single ascending dose study.[1]

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Plasma After a Single Oral Dose

| Metabolite | Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | tmax (h) |

| M1 | 20 | 1.9 ± 0.8 | 58.9 ± 28.1 | 4.0 (3.0-6.0) |

| 80 | 6.1 ± 2.4 | 213.7 ± 100.9 | 4.0 (3.0-8.0) | |

| M4 | 20 | 19.3 ± 8.1 | 487.1 ± 223.4 | 4.0 (3.0-6.0) |

| 80 | 79.8 ± 34.2 | 2218.4 ± 1045.6 | 4.0 (3.0-8.0) | |

| M5 | 20 | 13.9 ± 5.0 | 618.7 ± 283.4 | 8.0 (4.0-12.0) |

| 80 | 54.6 ± 22.1 | 2893.0 ± 1380.0 | 8.0 (4.0-12.0) |

Data are presented as mean ± standard deviation, except for tmax which is presented as median (range). Data sourced from a single ascending dose study.[1]

Plasma Pharmacokinetics after Multiple Oral Doses

Following multiple daily doses of 20, 30, and 40 mg for 7 days, the plasma concentrations of this compound reached a steady state. The time to reach maximum concentration at steady state (tmax,ss) was between 2.2 and 3.0 hours, and the mean half-life was between 25.5 and 26.7 hours.[4][5][6] The accumulation index ranged from 2.3 to 2.8.[4][5]

Table 3: Pharmacokinetic Parameters of this compound in Plasma at Steady State After Multiple Oral Doses

| Dose (mg) | Cmax,ss (ng/mL) | AUC0-24h,ss (ng·h/mL) | tmax,ss (h) | t1/2 (h) | CL/F,ss (L/h) | Accumulation Index (R) |

| 20 | 158.3 ± 45.1 | 2987.8 ± 888.7 | 2.2 (2.0-4.0) | 25.5 ± 4.5 | 46.9 ± 13.9 | 2.3 ± 0.6 |

| 30 | 258.9 ± 84.4 | 5208.1 ± 1810.1 | 3.0 (2.0-4.0) | 26.7 ± 5.6 | 45.0 ± 15.6 | 2.4 ± 0.7 |

| 40 | 449.8 ± 150.2 | 9673.9 ± 3582.9 | 3.0 (2.0-4.0) | 26.1 ± 4.9 | 25.8 ± 9.6 | 2.8 ± 0.9 |

Data are presented as mean ± standard deviation, except for tmax,ss which is presented as median (range). Data sourced from a multiple ascending dose study.[4][6]

Urinary Excretion

A small fraction of unchanged this compound is excreted in the urine, with the fraction of unchanged drug excreted in urine (fe) being 0.09–0.18.[1] The mean renal clearance (CLR) was found to be between 3.7 and 5.6 L/h.[1][2][3] In contrast, a more significant portion of the administered dose is excreted in the urine as metabolites M4 and M5. Approximately 10.7%–16.5% of the oral dose is excreted as M4, and 5.1%–9.9% is excreted as M5.[1]

Table 4: Urinary Excretion Parameters of this compound and its Metabolites After a Single Oral Dose

| Parameter | This compound | M4 | M5 |

| fe (%) | 0.09 - 0.18 | 10.7 - 16.5 | 5.1 - 9.9 |

| CLR (L/h) | 3.7 - 5.6 | - | - |

Data represents the range of values observed across different dose groups.[1]

Experimental Protocols

Bioanalytical Method for Quantification in Plasma and Urine

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed for the quantification of this compound and its metabolites (M1, M2, M4, and M5) in human plasma and urine.[1]

Sample Preparation (Plasma):

-

Aliquots of plasma samples are mixed with an internal standard.

-

Proteins are precipitated using an organic solvent.

-

The mixture is centrifuged to separate the supernatant.

-

The supernatant is evaporated and reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: Agilent 1260 infinity or equivalent.[1]

-

Mass Spectrometer: API 4000 QTRAP or equivalent.[1]

-

Column: Atlantis dC18 column (100×2.1 mm, 3 μm).[1]

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and each metabolite.

Method Validation: The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.

Pharmacokinetic Analysis

The pharmacokinetic parameters were estimated using a non-compartmental method with WinNonlin® software (version 6.3 or equivalent).[1]

-

Cmax and tmax: Determined directly from the observed plasma concentration-time data.

-

Area Under the Curve (AUC): Calculated using the linear-up/log-down trapezoidal method.

-

Terminal Elimination Half-life (t1/2): Calculated as ln(2)/λz, where λz is the terminal elimination rate constant estimated by linear regression of the log-linear portion of the plasma concentration-time curve.

-

Apparent Clearance (CL/F): Calculated as Dose/AUC.

-

Renal Clearance (CLR): Calculated as the amount of drug excreted unchanged in urine divided by the plasma AUC.

-

Metabolic Ratio (MR): Calculated as the AUC of the metabolite divided by the AUC of the parent drug.

Visualizations

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily by cytochrome P450 enzymes. In vitro studies have implicated CYP2C19, CYP2C8, CYP2D6, CYP3A4, and CYP3A5 in its metabolism.[4][7] Clinical data strongly suggest that CYP2D6 is a key enzyme in the formation of metabolites M1, M4, and M5.[1][4] this compound is metabolized to M1, M2, and M4, with M1 and M4 being further metabolized to M5.[4][7]

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for a Single Ascending Dose Study

The first-in-human evaluation of this compound was a dose block-randomized, double-blind, placebo-controlled, single ascending dose study.[2][3]

Caption: Workflow of a single ascending dose clinical trial for this compound.

References

- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DA-8031 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-8031 is a potent and selective serotonin reuptake inhibitor (SSRI) that has been primarily investigated for the treatment of premature ejaculation.[1] Preclinical studies in rodent models have been instrumental in characterizing its pharmacological profile, efficacy, and mechanism of action. These notes provide a comprehensive overview of the dosages, experimental protocols, and relevant biological pathways associated with this compound in rodent research.

Data Presentation

Table 1: Oral Administration of this compound in Male Rats

| Dosage (mg/kg) | Animal Model | Key Findings | Reference |

| 10, 30, 100 | Sprague-Dawley Rats (Copulation Study) | Dose-dependent increase in ejaculation latency time (significant at 30 and 100 mg/kg). Reduced mean number of ejaculations. No significant changes in mount, intromission, or post-ejaculatory interval. | [1] |